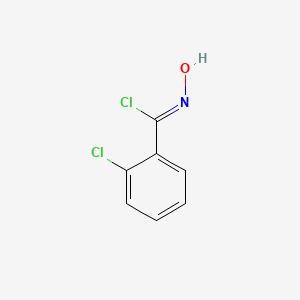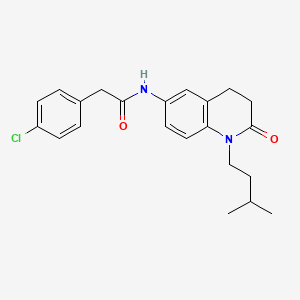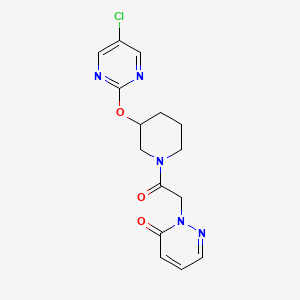![molecular formula C9H11NO4S2 B2521576 2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1548085-92-2](/img/structure/B2521576.png)
2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles and their derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions, as seen in the acetic acid mediated regioselective synthesis of novel 2,4,5-trisubstituted thiazoles . Similarly, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization of carboxylic acid groups with thiosemicarbazide . These methods highlight the versatility of thiazole chemistry in generating a variety of functionalized compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with various substituents influencing their chemical properties. For instance, the stereochemical structure of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . This level of structural analysis is crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization, to yield a diverse array of compounds with potential antimicrobial and antibacterial activities . The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the overall geometry of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the acidity constants of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid were determined both experimentally and theoretically, providing insight into the compound's stability in aqueous solutions . Additionally, the antioxidant properties of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties were evaluated, with some compounds showing significant radical scavenging abilities .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis and study of novel derivatives similar to 2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid have revealed significant antimicrobial activities against a range of bacteria and fungi. For instance, derivatives synthesized by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles demonstrated notable activity against bacteria such as Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Candida globrata (Kaplancıklı et al., 2004).
Theoretical Studies on Tautomerism
Theoretical considerations regarding the thione-thiol tautomerism of related compounds have been explored. Studies using both experimental and theoretical methods to determine the acidity constants of similar thiazole derivatives have provided insights into their stability and reactivity in aqueous solutions, contributing to a deeper understanding of their chemical behavior (Pop et al., 2015).
Biological Activity and Synthesis of Novel Derivatives
Research into the synthesis of imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine derivatives incorporating the thiazolidindione nucleus has revealed moderate antibacterial and antifungal activities. This work has expanded the range of biologically active compounds for potential therapeutic applications (Youssef et al., 2015).
Synthesis of Rare Branched-Chain Sugars
In a unique application, the synthesis of 3-C-carboxy-5-deoxy-L-xylose (aceric acid), a rare branched-chain sugar component of the pectic polysaccharide rhamnogalacturonan-II, utilized a key synthetic step that involves the addition of 2-trimethylsilyl thiazole. This research contributes to the field of complex sugar synthesis for biological studies (Jones et al., 2005).
Studies on Molecular Structure and Reactivity
The study of molecular co-crystals containing phenoxyacetic acid derivatives, including 2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid analogs, has been conducted to understand their conformational properties and reactivity. These studies are crucial for designing molecules with desired physical and chemical characteristics for specific applications (Lynch et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
2-[2-(1,1-dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-8(12)3-7-4-15-9(10-7)6-1-2-16(13,14)5-6/h4,6H,1-3,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFONOUDCDVXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)
![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)

![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)
![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)



